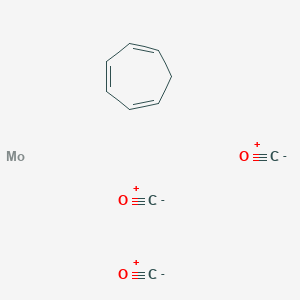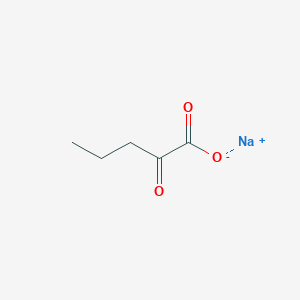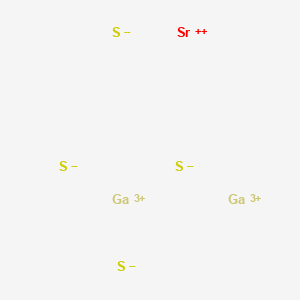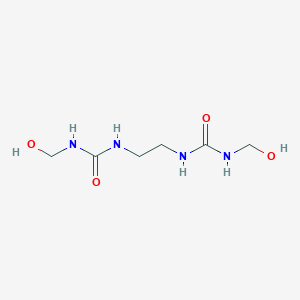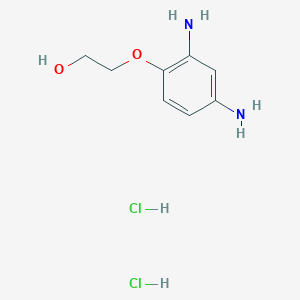
Dimethoxytin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxytin is an organotin compound characterized by the presence of two methoxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis
Mécanisme D'action
Target of Action
Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2
Mode of Action
It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of dimethyl carbonate . This compound plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling
Result of Action
It is known to play a role in the synthesis of dimethyl carbonate
Analyse Biochimique
Biochemical Properties
It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process
Cellular Effects
Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway
Molecular Mechanism
It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway
Metabolic Pathways
Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethoxytin can be synthesized through several methods, including the reaction of tin tetrachloride with methanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+2CH3OH→Sn(OCH3)2+2HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of tin tetrachloride to this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tin tetrachloride and methanol are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethoxytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide and methanol.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin dioxide and methanol.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
Dimethoxytin has a wide range of applications in scientific research, including:
Biology: this compound compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Comparaison Avec Des Composés Similaires
Dimethoxytin can be compared with other organotin compounds, such as:
Dimethyltin: Similar in structure but with methyl groups instead of methoxy groups.
Dibutyltin: Contains butyl groups instead of methoxy groups.
Dioctyltin: Contains octyl groups instead of methoxy groups.
Uniqueness: this compound is unique due to its methoxy groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to catalyze specific reactions, such as the synthesis of dimethyl carbonate, sets it apart from other organotin compounds .
Propriétés
Numéro CAS |
14794-99-1 |
|---|---|
Formule moléculaire |
C2H6O2Sn |
Poids moléculaire |
180.78 g/mol |
Nom IUPAC |
methanolate;tin(2+) |
InChI |
InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |
Clé InChI |
UISUQHKSYTZXSF-UHFFFAOYSA-N |
SMILES |
CO[Sn]OC |
SMILES canonique |
C[O-].C[O-].[Sn+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?
A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric this compound(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric this compound(IV) in catalyzing DMC formation. The regeneration of the active this compound(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.
Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?
A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





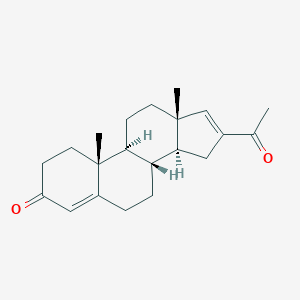
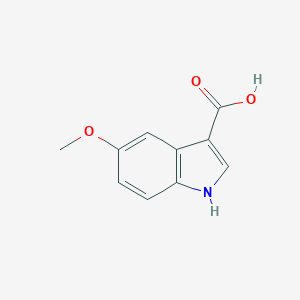
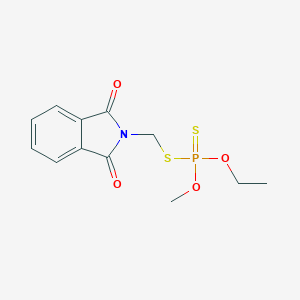
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
